molecular formula C29H52N4O5 B12700323 3,3'-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) CAS No. 85391-30-6

3,3'-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one)

Cat. No.: B12700323
CAS No.: 85391-30-6
M. Wt: 536.7 g/mol
InChI Key: TUSZUQKJNKKTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) is a complex organic compound known for its unique structural properties. It is characterized by the presence of multiple spirocyclic and diazaspirodecane units, which contribute to its stability and reactivity.

Preparation Methods

The synthesis of 3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) involves several organic reactions. Typically, the synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the spirocyclic intermediates.

    Reaction Conditions: The intermediates undergo a series of reactions, including esterification and cyclization, under controlled conditions.

    Industrial Production: On an industrial scale, the production involves optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) undergoes various chemical reactions, including:

Scientific Research Applications

3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for its therapeutic potential .

Comparison with Similar Compounds

When compared to similar compounds, 3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) stands out due to its unique structural features and reactivity. Similar compounds include:

These comparisons highlight the distinct properties and potential applications of 3,3’-(2-Hydroxypropane-1,3-diyl)bis(2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro(4.5)decan-4-one) in various scientific fields.

Properties

CAS No.

85391-30-6

Molecular Formula

C29H52N4O5

Molecular Weight

536.7 g/mol

IUPAC Name

3-[3-(2,2,7,7,9,9-hexamethyl-4-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl)-2-hydroxypropyl]-2,2,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one

InChI

InChI=1S/C29H52N4O5/c1-22(2)15-28(16-23(3,4)30-22)20(35)32(26(9,10)37-28)13-19(34)14-33-21(36)29(38-27(33,11)12)17-24(5,6)31-25(7,8)18-29/h19,30-31,34H,13-18H2,1-12H3

InChI Key

TUSZUQKJNKKTFW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(N1)(C)C)C(=O)N(C(O2)(C)C)CC(CN3C(=O)C4(CC(NC(C4)(C)C)(C)C)OC3(C)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.